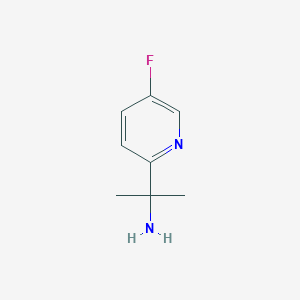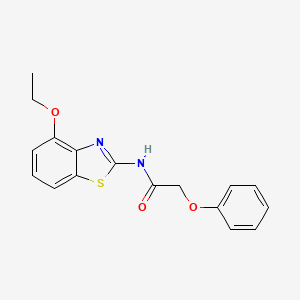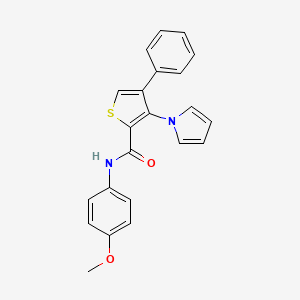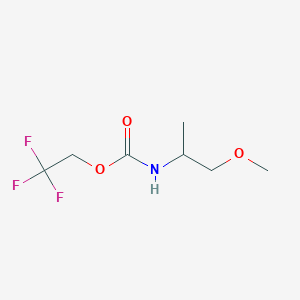
Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran class. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core substituted with methoxy and carboxylate groups, which may influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors and appropriate reagents.
Introduction of Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: The carboxylate group can be introduced via esterification reactions, often using ethyl chloroformate or similar reagents.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are selected to enhance reaction rates and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzofuran ring or the ester group, potentially yielding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Various halogenated derivatives of the original compound.
Chemistry:
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential anti-inflammatory, antioxidant, and anticancer properties.
Drug Development: Serves as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive nature.
作用机制
The exact mechanism of action of Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylate groups can influence its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, affecting signal transduction pathways.
相似化合物的比较
- Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 5-methoxy-2-(4-hydroxyphenyl)-1-benzofuran-3-carboxylate
- Ethyl 5-methoxy-2-(4-chlorophenyl)-1-benzofuran-3-carboxylate
Comparison:
- Structural Differences: Variations in the substituents on the benzofuran ring can significantly alter the compound’s chemical and biological properties.
- Reactivity: The presence of different functional groups (e.g., hydroxyl, chloro) can affect the types of reactions the compound undergoes.
- Biological Activity: Each compound may exhibit unique pharmacological profiles, influencing their potential therapeutic applications.
Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate stands out due to its specific substitution pattern, which may confer unique reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-19(20)17-15-11-14(22-3)9-10-16(15)24-18(17)12-5-7-13(21-2)8-6-12/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZGUJVZAJUTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2669312.png)
![N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2669313.png)
![2,4-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2669314.png)
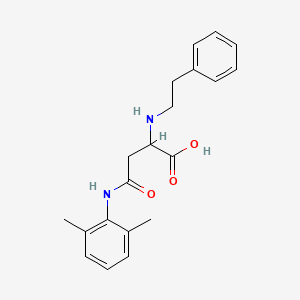
![(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2669316.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(3-propyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B2669317.png)
![2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2669320.png)

![6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2669322.png)
